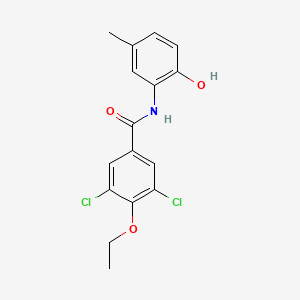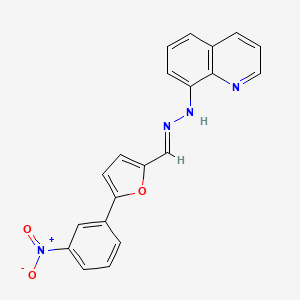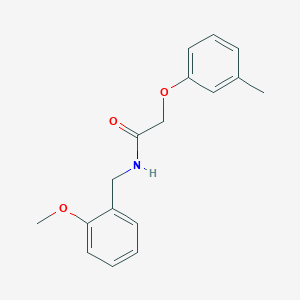![molecular formula C11H20N4 B5722204 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)
1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone
描述
1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMTU hydrazone and is synthesized through a specific method. The aim of
作用机制
The mechanism of action of DMTU hydrazone is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. DMTU hydrazone can neutralize free radicals by donating an electron, thereby stabilizing the radical and preventing it from reacting with cellular components.
Biochemical and Physiological Effects
DMTU hydrazone has been shown to have several biochemical and physiological effects. In addition to its antioxidant properties, DMTU hydrazone has been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. DMTU hydrazone has also been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the primary advantages of using DMTU hydrazone in lab experiments is its potent antioxidant properties. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one of the limitations of using DMTU hydrazone is its potential toxicity. High concentrations of DMTU hydrazone can be toxic to cells and tissues, and therefore, care must be taken when using this compound in lab experiments.
未来方向
There are several future directions for the study of DMTU hydrazone. One potential direction is the development of DMTU hydrazone-based therapies for the treatment of diseases that are associated with oxidative stress such as Alzheimer's disease, Parkinson's disease, and cancer. Another potential direction is the study of the anti-inflammatory properties of DMTU hydrazone and its potential applications in the treatment of inflammatory diseases. Additionally, the use of DMTU hydrazone as a tool for studying the effects of oxidative stress on cells and tissues can lead to a better understanding of the mechanisms underlying these processes.
合成方法
DMTU hydrazone is synthesized by reacting 1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one with hydrazine hydrate. The reaction takes place under reflux conditions in ethanol solvent and results in the formation of DMTU hydrazone. The purity of the synthesized compound is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
科学研究应用
DMTU hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DMTU hydrazone is in the field of antioxidant research. DMTU hydrazone has been shown to possess potent antioxidant properties and can scavenge free radicals, thereby protecting cells from oxidative stress. This makes DMTU hydrazone a potential candidate for the treatment of diseases that are associated with oxidative stress such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
(1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-10-5-14-3-4-15(6-10)8-11(2,7-14)9(10)13-12/h3-8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZMSAXCXBUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CCN(C1)CC(C3)(C2=NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321432 | |
| Record name | (1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
147084-95-5 | |
| Record name | (1,8-dimethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5722142.png)

![3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5722152.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)




![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)
